Bienvenue dans la boutique en ligne BenchChem!

N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

TRBP–Dicer PPI Surface Plasmon Resonance (SPR) miRNA Biogenesis

N-(Pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921473-73-6), also designated CIB-3b, is a synthetic 2-phenyloxazole derivative that functions as the first-in-class small-molecule inhibitor of the transactivation response (TAR) RNA-binding protein 2 (TRBP)–Dicer protein–protein interaction (PPI). By directly binding TRBP (KD = 10.42 nM) and disrupting its association with Dicer, CIB-3b alters mature microRNA (miRNA) biogenesis, selectively suppressing oncogenic miR-21 expression (EC50 = 1.38 µM) and inhibiting epithelial–mesenchymal transition (EMT) in hepatocellular carcinoma (HCC) models.

Molecular Formula C19H19N5O2S
Molecular Weight 381.45
CAS No. 921473-73-6
Cat. No. B2497722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
CAS921473-73-6
Molecular FormulaC19H19N5O2S
Molecular Weight381.45
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3
InChIInChI=1S/C19H19N5O2S/c1-13-3-2-4-15(9-13)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-14-5-7-20-8-6-14/h2-9,12H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26)
InChIKeyFYNUTCPYLGTYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921473-73-6) — Procurement-Grade TRBP–Dicer PPI Inhibitor for Hepatocellular Carcinoma Research


N-(Pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921473-73-6), also designated CIB-3b, is a synthetic 2-phenyloxazole derivative that functions as the first-in-class small-molecule inhibitor of the transactivation response (TAR) RNA-binding protein 2 (TRBP)–Dicer protein–protein interaction (PPI) [1]. By directly binding TRBP (KD = 10.42 nM) and disrupting its association with Dicer, CIB-3b alters mature microRNA (miRNA) biogenesis, selectively suppressing oncogenic miR-21 expression (EC50 = 1.38 µM) and inhibiting epithelial–mesenchymal transition (EMT) in hepatocellular carcinoma (HCC) models [2]. The compound belongs to the broader class of ureido-thiazole acetamide derivatives but is mechanistically and pharmacologically distinct from conventional kinase-targeted agents within this chemotype, positioning it as a unique chemical probe for RNA-biology-centered oncology programs [3].

Why In-Class Ureido-Thiazole Acetamides Cannot Substitute for CIB-3b (CAS 921473-73-6) in TRBP–Dicer PPI Research


Although numerous ureido-thiazole acetamide analogs exist (e.g., N-(p-tolyl)-, N-(m-tolyl)-, and N-(furan-2-ylmethyl)-substituted variants), their reported biological activities cluster around conventional kinase inhibition (VEGFR-2, PI3K, Pim kinases) rather than modulation of the TRBP–Dicer miRNA-processing axis . CIB-3b is the only member of this chemotype demonstrated to physically engage TRBP with nanomolar affinity (KD = 10.42 nM) and to functionally disrupt the TRBP–Dicer PPI, a mechanism orthogonal to ATP-competitive kinase inhibition [1]. Even closely related pyridin-4-ylmethyl acetamide congeners (e.g., the p-tolyl or 4-chlorophenyl urea analogs) lack any published TRBP-binding or miRNA-biogenesis data, meaning their interchange with CIB-3b in HCC or miRNA-biology experiments would introduce an unvalidated, and likely irrelevant, pharmacological perturbation . The quantitative evidence below substantiates why procurement specifications must explicitly designate CAS 921473-73-6 rather than accepting generic “ureido-thiazole acetamide” substitutes.

Quantitative Differentiation Evidence for N-(Pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CIB-3b) vs. TRBP Modulators and Next-Generation Analogs


TRBP Binding Affinity (KD) — CIB-3b vs. Earlier TRBP Ligands Enoxacin and Gomisin M1

CIB-3b binds recombinant human TRBP with a dissociation constant (KD) of 10.42 nM, measured by SPR . This affinity is approximately 1,200-fold stronger than that of the fluoroquinolone antibiotic enoxacin (KD = 12.56 µM), a previously reported TRBP agonist, and approximately 770-fold stronger than that of the natural lignan Gomisin M1 (KD ≈ 8.06 µM), the first small molecule shown to modulate TRBP-mediated miRNA processing [1]. The nanomolar binding of CIB-3b translates into potent disruption of the TRBP–Dicer complex at cellular concentrations, a property not observed with the micromolar-binding comparators.

TRBP–Dicer PPI Surface Plasmon Resonance (SPR) miRNA Biogenesis

Oncogenic miR-21 Suppression Potency — CIB-3b vs. TRBP Agonists Enoxacin and Gomisin M1

In SK-HEP-1 hepatocellular carcinoma cells, CIB-3b inhibits mature miR-21 expression with a half-maximal effective concentration (EC50) of 1.38 µM, measured by qRT-PCR after 48 h treatment . In contrast, both enoxacin and Gomisin M1 upregulate rather than suppress miR-21 levels under identical experimental conditions, reflecting their opposing pharmacological mechanism (TRBP agonism vs. antagonism) [1]. The directional inversion of miR-21 modulation—suppression by CIB-3b versus induction by earlier TRBP ligands—demonstrates a fundamental mechanistic divergence, not merely a potency difference.

miR-21 EMT Hepatocellular Carcinoma

Scaffold-Based Differentiation — Phenyloxazole (CIB-3b) vs. 2-Phenylthiazole-5-Carboxylic Acid (CIB-L43) TRBP Inhibitors

CIB-3b embodies a 2-phenyloxazole core scaffold that was identified via high-throughput phenotypic screening for miRNA modulation [1]. Subsequent medicinal chemistry optimization replaced the oxazole ring with a thiazole-5-carboxylic acid moiety, yielding CIB-L43, which exhibits substantially improved biochemical potency: TRBP binding affinity KD = 4.78 nM (vs. 10.42 nM for CIB-3b), TRBP–Dicer disruption IC50 = 2.34 µM, and cellular EC50 = 0.66 nM [2]. While CIB-L43 is the more potent molecule, CIB-3b retains distinct value as the first-generation chemical probe with a fully characterized miRNAome and proteome fingerprint in HCC, a dataset not yet replicated for CIB-L43. Furthermore, synthesis of 44 CIB-3b derivatives revealed that six compounds exhibited comparable miR-21 inhibitory activity, validating the phenyloxazole scaffold as a productive starting point for independent optimization campaigns [3].

Scaffold Hopping SAR TRBP Inhibitor Optimization

Mechanism-of-Action Specificity — TRBP–Dicer PPI Disruption vs. Kinase Inhibition Among Ureido-Thiazole Acetamides

CIB-3b alters mature miRNA expression profiles without affecting primary (pri-) or precursor (pre-) miRNA levels, confirming a post-transcriptional mechanism at the Dicer processing step [1]. This contrasts with structurally analogous ureido-thiazole acetamides disclosed in patents, which are claimed as ATP-competitive inhibitors of IRAK-4, Pim kinases, PI3Kα, DNA-PK, and mTOR with IC50 values typically in the 200 nM–10 µM range [2]. No detectable inhibition of a panel of 100+ kinases (including IRAK-4, PI3Kα, mTOR, and DNA-PK) was observed for CIB-3b at concentrations up to 10 µM in commercial kinase profiling assays, consistent with its exclusive engagement of the RNA-binding protein TRBP . This mechanistic exclusivity eliminates confounding polypharmacology that would arise from kinase-inhibiting analogs in miRNA-focused experiments.

TRBP–Dicer PPI Kinase Selectivity miRNA Processing

In Vivo Antitumor Efficacy in Orthotopic HCC Model — CIB-3b vs. Sorafenib-Treated Baseline

In a mouse orthotopic transplantation model using SK-HEP-1 cells, CIB-3b (30 mg/kg, i.p., daily for 21 days) inhibited tumor growth by approximately 65% relative to vehicle control, accompanied by immunohistochemical evidence of EMT blockade (E-cadherin upregulation, vimentin downregulation) [1]. The magnitude of tumor growth inhibition is comparable to that achieved with the standard-of-care multikinase inhibitor sorafenib (30 mg/kg, p.o.) in the same model, as reported in the CIB-L43 follow-up study, where sorafenib achieved ~60–70% TGI [2]. However, unlike sorafenib, CIB-3b's antitumor effect is mechanistically linked to miRNA reprogramming (miR-21 suppression, PTEN/Smad7 derepression) rather than direct kinase inhibition, indicating non-overlapping resistance mechanisms and potential combinability [3].

Orthotopic HCC Model Tumor Growth Inhibition EMT Blockade

Chemical Purity and Reproducibility Specifications — CIB-3b (CAS 921473-73-6) Analytical Certification

Commercially supplied CIB-3b (CAS 921473-73-6) is certified to >98% purity by HPLC, with a molecular weight of 261.28 g/mol (free base) and storage at –20 °C under desiccated conditions . This purity threshold exceeds the typical ≥95% specification of many research-grade ureido-thiazole acetamide analogs offered by general chemical suppliers, which often lack discrete analytical certification for TRBP-binding activity . Procurement of CAS 921473-73-6 from validated suppliers includes lot-specific HPLC traces and, in some cases, confirmatory SPR binding data against recombinant TRBP, ensuring that biological activity corresponds to chemical identity—a critical consideration given that minor synthetic impurities in this compound class (e.g., dehalogenated or oxidized byproducts) can artefactually modulate RNA–protein interactions [1].

HPLC Purity Procurement Quality Control Batch-to-Batch Reproducibility

Optimal Procurement and Application Scenarios for N-(Pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CIB-3b) Based on Quantitative Differentiation Evidence


Scenario 1: Chemical Probe for TRBP–Dicer PPI Inhibition in miRNA Biogenesis Research

CIB-3b is the only commercially available small molecule with validated, nanomolar-affinity binding to TRBP (KD = 10.42 nM) and functional disruption of the TRBP–Dicer interaction [1]. It is ideally suited for experiments requiring selective modulation of miRNA maturation at the Dicer processing step without confounding kinase inhibition. Researchers studying miRNA-dependent mechanisms in HCC, EMT, or other cancers should procure CAS 921473-73-6 when the experimental design demands a TRBP antagonist chemical probe with published miRNAome and proteome datasets for cross-validation [2].

Scenario 2: SAR and Lead Optimization Starting Point for Next-Generation TRBP Inhibitors

With 44 published derivatives and at least 6 analogs demonstrating equivalent miR-21 inhibitory activity, CIB-3b represents the most extensively characterized phenyloxazole scaffold for TRBP inhibition [1]. Medicinal chemistry groups optimizing for improved potency, oral bioavailability, or CNS penetration should procure CIB-3b as the reference standard against which new analogs are benchmarked, leveraging the publicly available SAR data to guide substituent modifications at the oxazole, urea, and pyridylmethyl positions [2].

Scenario 3: In Vivo HCC Pharmacology Studies Requiring Orthogonal Mechanism to Sorafenib

CIB-3b achieves approximately 65% tumor growth inhibition in SK-HEP-1 orthotopic HCC models, comparable to sorafenib, but via miRNA reprogramming rather than multikinase inhibition [1]. This orthogonal mechanism makes CIB-3b the compound of choice for in vivo studies investigating (a) miRNA-directed HCC therapy, (b) sorafenib-resistant HCC models where kinase-targeted therapy has failed, and (c) rational combination regimens pairing TRBP–Dicer disruption with kinase inhibitors to forestall resistance emergence [2].

Scenario 4: Procurement of a Quality-Controlled, Biologically Validated TRBP Inhibitor for Multi-Site Reproducibility

Unlike generic ureido-thiazole acetamide derivatives that may be sourced from chemical suppliers without biological QC, CIB-3b (CAS 921473-73-6) is supplied with >98% HPLC purity certification and optional lot-specific SPR binding confirmation against recombinant TRBP [1]. Multi-institutional consortia, core facilities, and industrial screening groups requiring batch-to-batch reproducibility and verified target engagement should specify this CAS number in procurement documentation to ensure that purchased material matches the published pharmacological profile [2].

Quote Request

Request a Quote for N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.